Purity Benchmark: Vendor-Supplied Darifenacin N-oxide vs. Parent API Purity Standards
Darifenacin N-oxide is supplied as a high-purity reference standard, with vendors specifying purities of ≥95% to ≥98% . In contrast, the parent compound Darifenacin hydrobromide API is typically controlled to an assay specification of 98.0%–102.0% on an anhydrous basis . The high purity of the N-oxide standard is critical for its role as a calibrator in analytical methods, ensuring that the measured impurity levels are not confounded by the standard's own impurities.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% to ≥98% (vendor specified) |
| Comparator Or Baseline | Darifenacin hydrobromide API: 98.0%–102.0% assay specification (anhydrous basis) |
| Quantified Difference | N-oxide standard purity is comparable to or slightly lower than the API assay range, but is specifically qualified for use as an impurity reference standard, not as an active ingredient. |
| Conditions | Vendor Certificate of Analysis; RP-HPLC with UV detection for API |
Why This Matters
This purity level ensures the Darifenacin N-oxide reference standard is fit-for-purpose, providing accurate and reliable quantification in impurity profiling methods without introducing significant error from the standard itself.
